molecular formula C8H6BrClN2O B2699913 N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide CAS No. 2270918-75-5

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide

Cat. No.: B2699913
CAS No.: 2270918-75-5
M. Wt: 261.5
InChI Key: MNOLOCUAEUIVQN-UHFFFAOYSA-N
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Description

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a pyridine ring substituted with bromine and chlorine atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide typically involves the reaction of 3-bromo-5-chloropyridine with prop-2-enamide under specific conditions. One common method involves the use of a solvent such as toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and are known for their diverse biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and exhibit significant biological and therapeutic value.

Uniqueness

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c1-2-7(13)12-8-6(9)3-5(10)4-11-8/h2-4H,1H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLOCUAEUIVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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